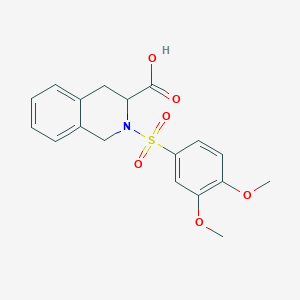

2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Overview

Description

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, attached to a tetrahydroisoquinoline core with a carboxylic acid functional group.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Preparation Methods

The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, reaction time, and purification techniques.

Chemical Reactions Analysis

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.

Scientific Research Applications

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

3,4-Dimethoxybenzenesulfonyl chloride: This compound shares the benzenesulfonyl and methoxy groups but lacks the tetrahydroisoquinoline core.

2,3-Dimethoxybenzoic acid: Similar in having methoxy groups, but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which contribute to its diverse range of applications and reactivity.

Biological Activity

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23NO6S

- Molecular Weight : 393.45 g/mol

- CAS Number : 692287-79-9

- Structure : The compound features a tetrahydroisoquinoline core substituted with a benzenesulfonyl group and a carboxylic acid moiety.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms.

Anti-inflammatory Activity

Recent research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain.

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| Test Compound | 47.1% |

| Reference Compound | 65.0% |

The above table illustrates the comparative efficacy of the test compound against a reference compound known for its COX-2 inhibitory activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : It may also influence various signaling pathways involved in inflammation and pain perception.

Case Studies

Several studies have investigated the pharmacological effects of related compounds in vivo and in vitro:

-

Study on Inflammatory Models :

- In a rodent model of inflammation, administration of the compound resulted in significant reductions in edema and pain response compared to control groups.

- Results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6.

-

Analgesic Properties :

- A study assessed the analgesic effects using the formalin test in rats. The compound demonstrated significant analgesia during both the early and late phases of pain response.

- The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.